2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol is a chemical compound with a molecular weight of 177.2 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl-substituted phenyl ring. It is a clear, pale liquid that offers a unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, catalytic hydrogenation of the nitroalkene intermediate using palladium on carbon (Pd/C) under hydrogen gas can be employed. This method offers high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Alkyl halides, other substituted derivatives
Scientific Research Applications
2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol:
2-Amino-2-(4-bromophenyl)ethan-1-ol: This compound has a bromine atom substituted on the phenyl ring, which can alter its reactivity and properties.
Uniqueness
2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol is unique due to the presence of the cyclopropyl group on the phenyl ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-2-(3-cyclopropylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTYFMCDQQMJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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